

# Camizestrant resistance mechanisms *ESR1* mutations

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## Compound Focus: Camizestrant

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## Clinical Efficacy & Emerging Resistance Context

The following table summarizes the key efficacy data from the landmark SERENA-6 trial, which provides the context for understanding **camizestrant**'s performance and the subsequent discussion on resistance [1] [2].

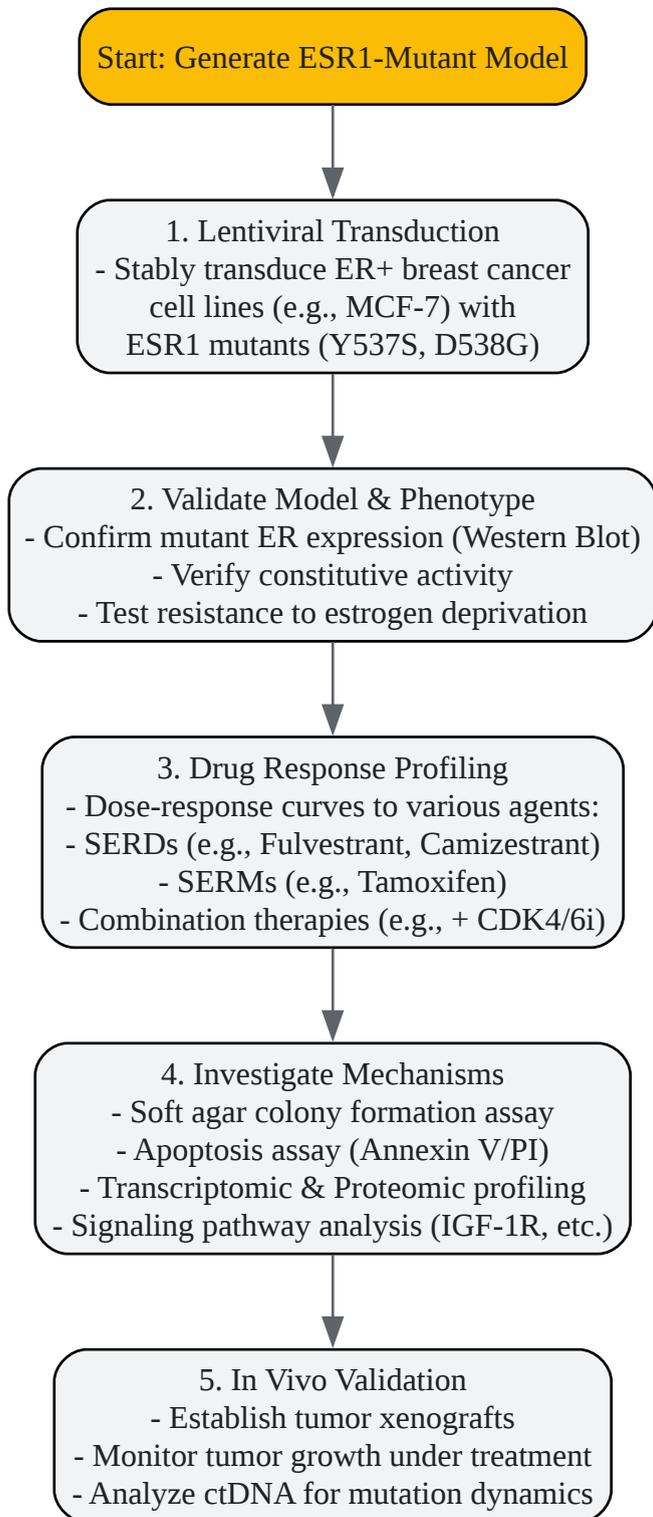
Trial Parameter	SERENA-6 Trial Results
<b>Trial Design</b>	Phase III, double-blind, randomized. Patients with emerging <i>ESR1</i> mutations on 1L AI + CDK4/6i were switched to camizestrant + CDK4/6i or continued AI + CDK4/6i [1] [3].
<b>Primary Endpoint (PFS)</b>	<b>Median PFS: 16.0 months</b> (camizestrant) vs. <b>9.2 months</b> (AI). <b>Hazard Ratio (HR): 0.44</b> (95% CI, 0.31–0.60), meaning a <b>56% reduction</b> in risk of progression/death [1] [2].

| **Key Secondary Endpoints** | **Time to Deterioration (Global Health/QoL):** 23.0 months (**camizestrant**) vs. 6.4 months (AI); HR: 0.53-0.54 [2] [4]. **PFS2 (Time to second progression):** Trend favoring **camizestrant** (HR: 0.52), but data immature [2]. **Overall Survival:** Data immature at time of reporting [3] [2]. || **Safety Profile** | Discontinuation due to adverse events was very low (1.3% **camizestrant** vs. 1.9% AI). Most common Grade  $\geq 3$  events were hematological (neutropenia, leukopenia) linked to CDK4/6

inhibitors. Visual side effects (photopsia) were reported but caused minimal bother and were typically brief and reversible [1] [2] [5]. |

## Experimental Models for Studying ESR1 Mutation Resistance

While clinical data for **camizestrant** is new, foundational research on *ESR1* mutations provides established experimental models. The workflow below outlines a general approach for investigating endocrine resistance mechanisms.



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**Key Methodologies from Foundational Studies:**

- **Model Generation:** As demonstrated in studies of other *ESR1* mutations like Y537S, a common method is to use lentiviral vectors to stably transduce hormone-sensitive breast cancer cell lines (e.g., MCF-7) to express hotspot mutants. Isogenic control lines (e.g., wild-type *ESR1*) are generated in parallel [6] [7].
- **Phenotypic Validation:** The model's validity is confirmed by assessing:
  - **Constitutive Activity:** Measuring ER transcriptional activity and cell proliferation in estrogen-depleted conditions [6] [8].
  - **Therapy Resistance:** Using cell viability assays (e.g., SRB assay) and mammosphere formation assays to confirm resistance to agents like tamoxifen [6].
- **Mechanistic Investigation:**
  - **Metabolic Reprogramming:** Studies on Y537S have shown it can confer a hyper-metabolic phenotype, with increased mitochondrial respiration and glycolysis, protecting cancer stem cells [6].
  - **Signaling Cross-Talk:** Research indicates that resistance can involve altered signaling pathways. For instance, some *ESR1* mutants show enhanced activation of the IGF-1R signaling pathway, which can be targeted with combination therapies [7].
  - **Proteomic Changes:** Unbiased proteomic analysis can reveal mutation-specific upregulation of proteins involved in pathways like Rho-GDI/PTEN, which are associated with poor outcomes [6].

## Frequently Asked Questions (FAQs)

**Q1: Are *ESR1* mutations the only mechanism of resistance to camizestrant?** No. While *ESR1* mutations are a key driver of resistance to aromatase inhibitors, resistance in a clinical setting is multifactorial. Other mechanisms include alterations in the PI3K-AKT-mTOR, RAS-MAPK, and CDK4/6-RB-E2F pathways, as well as *ESR1* amplifications, fusions, or loss [8]. The efficacy of **camizestrant** in SERENA-6, which combines it with a CDK4/6 inhibitor, highlights that overcoming resistance often requires addressing multiple pathways simultaneously [1] [9].

**Q2: How can we monitor the emergence of resistance in real-time?** The SERENA-6 trial pioneered a method using **circulating tumor DNA (ctDNA) analysis**. Blood samples were taken from patients every 2-3 months during routine scans to detect the emergence of *ESR1* mutations *before* radiological progression occurred. This allows for proactive intervention and therapy switching [3] [2].

**Q3: What is the clinical relevance of the visual symptoms (photopsia) associated with camizestrant?** According to patient-reported outcomes in SERENA-6, visual effects (e.g., brief flashes of light) were

typically mild, lasted less than a minute, occurred infrequently, and had minimal to no impact on daily activities or quality of life. This suggests that while it is a known side effect, it is generally manageable and should not preclude treatment [5].

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To cite this document: Smolecule. [Camizestrant resistance mechanisms ESR1 mutations].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1965369#camizestrant-resistance-mechanisms-esr1-mutations>]

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